2-Acetylamino-3-cyclopropylpropionic acid

Description

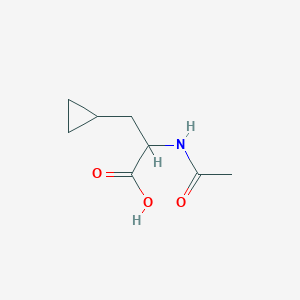

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473050 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-69-5 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Structural Implications in Biological Systems

Impact of Cyclopropane (B1198618) Ring on Amino Acid Conformation and Peptide Structure

The cyclopropane moiety is a powerful tool in medicinal chemistry for enforcing conformational rigidity. nbinno.com Unlike flexible aliphatic chains, the three-membered ring of cyclopropane has fixed bond angles of approximately 60°, resulting in significant ring strain. wikipedia.orgwikipedia.org This inherent rigidity severely restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, thereby locking the spatial orientation of the amino acid side chain. nbinno.comnih.gov This "conformational locking" allows for precise control over the three-dimensional arrangement of functional groups within a peptide, which can enhance binding to specific biological targets like enzymes or receptors. nbinno.com

The stability of peptides can also be enhanced by the inclusion of cyclopropyl (B3062369) amino acids. The cyclopropane ring is generally more resistant to metabolic degradation pathways, such as oxidation, compared to linear aliphatic side chains. nbinno.comgoogle.com This increased metabolic stability can lead to a longer biological half-life for peptide-based drugs. nbinno.com

| Structural Feature | Impact on Conformation | Reference |

|---|---|---|

| Rigid Three-Membered Ring | Restricts bond rotation, leading to "conformational locking" of the side chain. | nbinno.comnih.gov |

| Fixed Bond Angles (~60°) | Induces significant ring strain and defines a fixed spatial arrangement of substituents. | wikipedia.orgwikipedia.org |

| Steric Hindrance | Influences local peptide backbone geometry and can promote specific secondary structures like turns or helices. | researchgate.netacs.org |

| Metabolic Resistance | Increases resistance to enzymatic degradation compared to flexible aliphatic side chains. | nbinno.comgoogle.com |

Stereochemical Considerations in Biological Activity

The stereochemistry of the cyclopropane ring and the chiral center of the amino acid are critical determinants of biological activity. nih.gov The substituents on the cyclopropane ring can exist as cis or trans diastereomers, and the α-carbon of the amino acid can be in the (R) or (S) configuration. Each of these stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional arrangement required for interaction with chiral biological macromolecules like proteins and enzymes. nih.govmdpi.com

For a molecule to be biologically active, it must adopt a specific conformation, often referred to as the bioactive conformation, to properly fit into the binding site of its target. arizona.edu The rigid nature of the cyclopropane ring helps to pre-organize the molecule into a conformation that is favorable for binding, potentially reducing the entropic penalty of binding and leading to higher affinity. rsc.org The specific stereochemistry dictates the precise orientation of the pharmacophores, the functional groups responsible for the biological activity.

For example, in the design of peptide-based therapeutics, the choice of a specific stereoisomer of a cyclopropyl amino acid can lead to dramatic differences in potency and selectivity for a particular receptor. arizona.edu Studies on deltorphin (B1670231) I analogues, where a cyclopropyl-containing amino acid was incorporated, showed that different stereoisomers resulted in significantly varied bioactivities, with one specific isomer displaying exceptionally high potency and selectivity for the δ-opioid receptor. arizona.edu This highlights that a precise stereochemical arrangement is often necessary for optimal ligand-receptor interactions.

Supramolecular Interactions and Molecular Recognition

The carbon-carbon bonds within a cyclopropane ring possess a higher degree of p-character than those in typical alkanes, giving them some resemblance to a double bond. nbinno.comwikipedia.org This unique electronic nature allows the cyclopropane ring to act as a weak hydrogen bond acceptor. researchgate.net The electron density associated with the "bent" bonds of the cyclopropane ring can interact with hydrogen bond donors, such as the N-H groups of a protein backbone or the O-H groups of water molecules. researchgate.netnih.gov

Furthermore, the π-character of the cyclopropane ring enables it to participate in π-stacking and C-H···π interactions. rsc.org These interactions are important for the stabilization of protein-ligand complexes. For example, the cyclopropyl moiety can interact favorably with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. rsc.orgacs.org

| Interaction Type | Description | Reference |

|---|---|---|

| Weak Hydrogen Bonding | The electron density of the C-C bonds in the cyclopropane ring can act as a hydrogen bond acceptor. | researchgate.net |

| π-Stacking Interactions | The π-character of the cyclopropane ring allows for stacking interactions with aromatic residues. | rsc.orgacs.org |

| C-H···π Interactions | The C-H bonds of the cyclopropyl group can interact with the π-systems of aromatic amino acids. | rsc.org |

| Hydrophobic Interactions | The nonpolar nature of the cyclopropyl group contributes to favorable hydrophobic interactions within a protein's binding site. | rsc.org |

The conformational rigidity imparted by the cyclopropane ring can lead to an entropically more favorable binding to biological targets. rsc.org By restricting the number of accessible conformations, the cyclopropyl group reduces the loss of conformational entropy upon binding, which can translate into a higher binding affinity. rsc.org

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between cyclopropyl-containing ligands and their protein targets at an atomic level. nih.govfrontiersin.orgescholarship.org These techniques allow researchers to visualize the binding mode of a ligand and to predict its binding affinity. researchgate.net

Molecular docking studies can be used to predict the preferred orientation of a cyclopropyl-containing molecule within the active site of a protein. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. acs.org For example, docking models have shown how a terminal cyclopropyl group can be situated in a solvent-exposed region of a binding pocket, making it a suitable site for further modification, or how it can engage in specific interactions with amino acid residues. acs.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of the flexibility of both the ligand and the protein over time. escholarship.orgresearchgate.net MD simulations can be used to assess the stability of the binding mode predicted by docking and to calculate the binding free energy, which is a more accurate measure of binding affinity. frontiersin.org These computational approaches are invaluable for understanding the structure-activity relationships of cyclopropyl-containing compounds and for the rational design of new and more potent therapeutic agents. nih.govnih.gov

Biological Activities and Therapeutic Potential of 2 Acetylamino 3 Cyclopropylpropionic Acid and Its Derivatives

Modulation of Enzyme Activity and Biochemical Pathways

The compact and rigid nature of the cyclopropyl (B3062369) group can influence how molecules interact with enzymes and participate in metabolic pathways. While direct studies on 2-Acetylamino-3-cyclopropylpropionic acid are limited, its structural similarity to endogenous amino acids suggests plausible interactions with key enzyme families.

Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a crucial role in amino acid metabolism. The metabolism of amino acid analogs often involves these enzymes. For instance, studies on 2-amino-3-phosphonopropionic acid, an analog of aspartic acid, have shown that it undergoes transamination as part of its decomposition mechanism in mammals. nih.gov This suggests that 2-amino-3-cyclopropylpropionic acid, the parent compound of the titular molecule, could also serve as a substrate for various aminotransferases.

The potential interaction would involve the transfer of its amino group to a keto-acid like α-ketoglutarate, a central hub in nitrogen metabolism. Such a reaction would convert the amino acid into its corresponding keto-acid, 3-cyclopropyl-2-oxopropanoic acid, while forming glutamate (B1630785). While specific enzymatic assays are needed for confirmation, this pathway represents a probable metabolic fate and a point of interaction with cellular biochemistry. The N-acetylated form, this compound, would likely be resistant to direct transamination but could be deacetylated in vivo to its parent amino acid before participating in such reactions. Information regarding its direct interactions with dehydrogenases is not prevalent in current literature.

Potential Enzymatic Interactions

| Enzyme Class | Potential Substrate | Postulated Reaction | Potential Product | Evidence Basis |

|---|---|---|---|---|

| Aminotransferases | 2-Amino-3-cyclopropylpropionic acid | Transamination | 3-Cyclopropyl-2-oxopropanoic acid | Inference from metabolism of analogous compounds like 2-amino-3-phosphonopropionic acid. nih.gov |

Amino acids are fundamental to neurotransmission, serving either as neurotransmitters themselves (e.g., glutamate, GABA, glycine) or as precursors to neurotransmitters. nih.govtmc.edumdpi.com The introduction of structurally unique amino acids can influence these pathways. The cyclopropyl moiety of 2-amino-3-cyclopropylpropionic acid makes it a structural analog of neurotransmitters like glutamate.

This structural mimicry can lead to interactions with neurotransmitter receptors. Research on a related compound, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, demonstrated that it acts as a potent and specific agonist for the AMPA receptor, a subtype of glutamate receptors. rsc.org This finding highlights that the cyclopropyl-propionic acid scaffold can be effectively recognized by receptors involved in excitatory neurotransmission. Therefore, derivatives like this compound could act as modulators of glutamatergic systems, potentially serving as agonists, antagonists, or precursors for novel neuroactive compounds.

Structural Comparison to Key Amino Acid Neurotransmitters

| Compound | Core Structure | Functional Role |

|---|---|---|

| Glutamate | Acidic Amino Acid | Major excitatory neurotransmitter. tmc.edu |

| GABA (γ-Aminobutyric acid) | Non-proteinogenic Amino Acid | Major inhibitory neurotransmitter. mdpi.com |

| 2-Amino-3-cyclopropylpropionic acid | Cycloalkyl Amino Acid | Potential modulator of excitatory neurotransmitter systems. rsc.org |

Applications in Peptide and Peptidomimetic Chemistry

The incorporation of 2-amino-3-cyclopropylpropionic acid into peptide chains is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor stability and lack of receptor specificity. researchgate.net The N-acetylated form represents a capped version of this amino acid, often used as the N-terminal residue in a synthetic peptide.

A primary obstacle for peptide-based therapeutics is their rapid degradation by proteases in the body. mdpi.comnih.gov Introducing non-canonical amino acids is a proven method to enhance stability. researchgate.netresearchgate.net The cyclopropyl side chain of 2-amino-3-cyclopropylpropionic acid provides significant steric bulk near the peptide backbone, which can hinder the approach of proteolytic enzymes and prevent cleavage.

Furthermore, the N-terminal acetylation of a peptide (creating a 2-acetylamino group) is a common modification that protects against degradation by exopeptidases, which specifically cleave amino acids from the N-terminus. researchgate.net Therefore, a peptide beginning with this compound benefits from two layers of protection: the N-acetyl cap prevents exopeptidase activity, while the cyclopropyl side chain provides resistance against endopeptidases. This dual stability enhancement significantly prolongs the half-life of the peptide in biological systems. nih.gov

Strategies to Enhance Peptide Stability

| Strategy | Mechanism | Example |

|---|---|---|

| Incorporation of Non-Canonical Amino Acids | Alters peptide backbone recognition and provides steric hindrance to proteases. researchgate.net | Using 2-amino-3-cyclopropylpropionic acid in the peptide sequence. |

| N-Terminal Acetylation | Blocks degradation by N-terminal exopeptidases. researchgate.net | The 2-acetylamino group on the titular compound. |

| Peptide Cyclization | Reduces conformational flexibility and masks cleavage sites. nih.gov | Head-to-tail or side-chain cyclization. |

| Use of D-Amino Acids | Natural proteases are stereospecific for L-amino acids. mdpi.com | Replacing an L-amino acid with its D-enantiomer. |

Achieving high selectivity for a specific receptor target over others is a central goal in drug design. The conformationally restricted nature of the cyclopropyl group can be exploited to fine-tune the binding of a peptide to its receptor. nih.gov By locking the side chain into a specific spatial orientation, the entire peptide is encouraged to adopt a more defined conformation that may fit preferentially into the binding pocket of one receptor subtype over another.

This principle has been successfully applied in the design of potent and selective enzyme inhibitors. For example, dipeptide mimetics containing a cyclopropyl group have been developed as highly potent and chemically stable inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.gov Similarly, the cyclopropyl moiety was essential in creating a specific agonist for the AMPA receptor. rsc.org These examples demonstrate that incorporating 2-amino-3-cyclopropylpropionic acid into a peptide sequence can be a powerful tool to confer high binding affinity and selectivity, leading to potent agonistic or antagonistic effects.

Linear peptides are often highly flexible in solution, adopting numerous conformations. This flexibility can be a disadvantage, as only one or a few of these conformations are typically active at the target receptor. A significant amount of binding energy is consumed to overcome this conformational entropy. nih.gov Introducing conformational constraints forces the peptide into a more rigid, bioactive shape. mdpi.com

The three-membered ring of the cyclopropyl group severely restricts the rotational freedom of the amino acid's side chain. nih.gov When this residue is incorporated into a peptide, this local rigidity can influence the global conformation of the entire molecule, stabilizing secondary structures like turns or helices. This pre-organization of the peptide into its active shape can lead to a substantial increase in binding affinity and biological activity. Therefore, 2-amino-3-cyclopropylpropionic acid serves as a valuable building block for designing conformationally constrained peptides with improved pharmacological properties. nih.gov

Pharmacological Applications and Medicinal Chemistry Aspects

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique structural features of the cyclopropyl group, combined with the amino acid backbone, contribute to their diverse pharmacological profiles. Researchers have explored the therapeutic potential of these compounds in various domains, including antiviral, anticancer, anticonvulsant, and antimicrobial applications.

Antiviral Activities, Including Fullerene Derivatives

The search for novel antiviral agents has led to the investigation of this compound derivatives, particularly in the context of fullerene conjugates. nih.govnih.gov Fullerene derivatives, owing to their unique cage-like structure, have shown promise as antiviral agents, and their functionalization with amino acid derivatives can enhance their solubility and biological activity. elsevierpure.commdpi.com

A notable study described the synthesis and in vitro antiviral activity of water-soluble fullerene C60 derivatives against a panel of influenza viruses. nih.govnih.gov Among the synthesized compounds, a derivative containing residues of salts of 2-amino-3-cyclopropylpropanoic acid demonstrated significant virus-inhibiting activity with minimal toxicity. nih.gov This compound exhibited a high selectivity index, indicating a favorable balance between its antiviral efficacy and its safety profile in cell culture. nih.gov The antiviral properties of these fullerene derivatives are a crucial first step in the development of new anti-influenza drugs. nih.govnih.gov

| Compound | Target Virus | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |

| Fullerene C60 derivative with 2-amino-3-cyclopropylpropanoic acid residues | Influenza Virus | > 300 | 4.73 | 64 |

Table 1: Antiviral activity of a fullerene derivative of 2-amino-3-cyclopropylpropanoic acid against influenza virus. nih.gov

The mechanism of action of such derivatives is thought to involve interference with viral entry or replication processes. mdpi.com The hydrophobic fullerene core can interact with viral membranes or proteins, while the hydrophilic amino acid side chains improve aqueous solubility and bioavailability. elsevierpure.com The development of these compounds highlights the potential of conjugating this compound with larger molecular scaffolds to create potent antiviral agents.

Anticancer Potential

Derivatives of this compound have also been explored for their potential as anticancer agents. The broader class of arylpropionic acid derivatives, to which this compound belongs, has shown antiproliferative activities against various cancer cell lines. nih.gov The anticancer mechanism of these compounds is often multifactorial and can involve the induction of apoptosis and cell cycle arrest. nih.govfrontiersin.org

Research into novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a structurally related compound, has identified candidates with promising anticancer and antioxidant properties. mdpi.com One particular derivative demonstrated potent anticancer activity by reducing cancer cell viability and suppressing cell migration in vitro, while showing favorable cytotoxicity profiles towards noncancerous cells. mdpi.com This suggests that the propanoic acid scaffold can be a valuable starting point for the development of selective anticancer drugs. mdpi.com

Furthermore, the incorporation of the cyclopropane (B1198618) ring, a key feature of this compound, is found in various biologically active compounds with antitumor properties. researchgate.net Natural and synthetic cyclopropanes have been shown to act as enzyme inhibitors and can be found in compounds with antitumor activity. researchgate.net While direct studies on the anticancer potential of this compound are limited, the activity of related structures provides a strong rationale for its investigation in this therapeutic area. The structural modifications of related pentacyclic triterpenoids have also yielded derivatives with significant in vitro anticancer potential. mdpi.commdpi.com

Anticonvulsant Effects

The structural motif of a cyclopropyl group attached to an amino acid framework is of interest in the design of central nervous system (CNS) active agents, including anticonvulsants. The rigid nature of the cyclopropane ring can confer conformational constraint, which is a common strategy in the design of potent and selective ligands for CNS receptors.

While direct evidence for the anticonvulsant effects of this compound is not extensively documented, related compounds have shown promise. For instance, a series of hybrid compounds containing a pyrrolidine-2,5-dione and a thiophene (B33073) ring, both of which can be considered bioisosteres or structural analogs in certain contexts, have been synthesized and evaluated for their anticonvulsant activity. nih.gov One of the most promising compounds from this series demonstrated significant anticonvulsant effects in animal models of epilepsy, with a proposed mechanism involving the modulation of voltage-gated sodium and calcium channels. nih.gov These findings suggest that the core structure, when appropriately functionalized, has the potential to yield compounds with significant anticonvulsant properties. Further research is warranted to explore the direct anticonvulsant potential of this compound and its derivatives.

Mood Regulation and Pain Management

The role of this compound and its derivatives in mood regulation and pain management is an emerging area of interest. Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its dysregulation has been implicated in mood disorders and chronic pain. The development of selective NMDA receptor antagonists is a significant area of research for novel therapeutics for these conditions. nih.gov

While not directly this compound, these analogues demonstrate that the cyclopropyl-containing amino acid scaffold can interact with crucial CNS targets involved in mood and pain. The development of novel non-opioid analgesics is a critical area of research, with various molecular targets being explored to provide pain relief with fewer side effects. nih.govmdpi.com The structural features of this compound could be leveraged to design molecules that target specific pathways involved in pain sensation. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers. mdpi.com

The potential for derivatives of this compound to act as tyrosine kinase inhibitors is an area of active investigation. The general structure of an amino acid derivative can serve as a scaffold for the design of ATP-competitive inhibitors that bind to the kinase domain. While specific studies on this compound as a TKI are not widely available, the broader class of compounds with similar structural motifs has been explored. For example, pyrrolo[2,3-d]pyrimidines, which can be considered heterocyclic bioisosteres of the purine (B94841) core of ATP, have been functionalized with various side chains to create potent RTK inhibitors. nih.gov The inclusion of an amino group has been shown to improve potency against multiple receptor tyrosine kinases. nih.gov This suggests that the amino acid portion of this compound could be a key feature in designing novel TKIs.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. mdpi.com Derivatives of propionic acid have been synthesized and evaluated for their antimicrobial activity. orientjchem.orgresearchgate.net These studies have shown that modifications to the propionic acid backbone can lead to compounds with significant activity against a range of bacteria and fungi. researchgate.netmdpi.com

For example, a series of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com While these compounds are not direct derivatives of this compound, they highlight the potential of the amino acid scaffold in the development of new antimicrobial agents. The unique cyclopropyl group in this compound could offer advantages in terms of metabolic stability or target interaction, making it a promising candidate for further derivatization and antimicrobial screening.

Structure-Activity Relationship (SAR) Studies Enabled by Cyclopropyl Moiety

The cyclopropyl group is a valuable tool in medicinal chemistry for elucidating Structure-Activity Relationships (SAR). Its rigid, three-membered ring structure introduces conformational constraints on a molecule, which can lead to a more defined interaction with biological targets. By replacing a more flexible alkyl chain with a cyclopropyl ring, chemists can lock the molecule into a specific spatial arrangement. This reduction in conformational flexibility can help to determine the optimal geometry for binding to a receptor or enzyme active site. The enhanced metabolic stability and altered electronic properties conferred by the cyclopropyl moiety also contribute to its utility in SAR studies, allowing researchers to probe the influence of these factors on biological activity.

Fixed Configuration for SAR Elucidation

The fixed configuration of the cyclopropyl moiety is crucial for SAR elucidation. Unlike linear alkyl chains that can rotate freely around their carbon-carbon bonds, the cyclopropane ring holds its substituents in relatively fixed positions. This rigidity allows for a more precise understanding of how the spatial orientation of different functional groups on a drug candidate affects its interaction with a biological target.

When incorporated into a molecule like this compound, the cyclopropyl group restricts the movement of the side chain. If this molecule or its derivatives were to be tested against a biological target, any observed activity could be more directly attributed to the specific conformation enforced by the cyclopropyl ring. This contrasts with more flexible analogs, where the active conformation might be just one of several that the molecule can adopt, making it more challenging to pinpoint the exact structural requirements for activity.

Unfortunately, no specific SAR studies involving this compound or its derivatives with corresponding biological activity data have been identified in the public scientific literature. Therefore, a data table illustrating these relationships cannot be generated at this time. The compound is mentioned in the context of being a precursor for other amino acids, such as D-cyclopropylalanine, but its own biological profile remains uncharacterized in available resources.

Advanced Research Methodologies and Future Directions

Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise determination of the molecular architecture of 2-Acetylamino-3-cyclopropylpropionic acid relies on a combination of powerful analytical techniques. Spectroscopic methods probe the chemical environment of individual atoms and functional groups, while diffraction techniques provide a definitive three-dimensional map of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and determining the conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide a detailed atom-by-atom view of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acetyl group's methyl protons would appear as a sharp singlet, typically in the range of 1.9-2.1 ppm. rsc.org The proton on the alpha-carbon (Cα-H) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropylmethyl group and the amide proton, with a chemical shift around 4.0-4.5 ppm. rsc.org The protons of the cyclopropyl (B3062369) ring are magnetically distinct and highly shielded, appearing as complex multiplets in the upfield region of the spectrum, generally between 0.3 and 1.0 ppm. researchgate.net The amide (N-H) and carboxylic acid (O-H) protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration, appearing as broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, with expected chemical shifts in the 170-175 ppm range. The alpha-carbon (Cα) would resonate around 50-55 ppm. The acetyl methyl carbon is anticipated around 22-25 ppm. The carbons of the cyclopropyl ring are characteristically found in the highly shielded region of the spectrum, typically below 15 ppm, a result of their unique ring strain and hybridization. researchgate.net

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 173 - 176 |

| Amide Carbonyl (C=O) | - | 170 - 172 |

| Amide (NH) | 7.5 - 8.5 (broad s) | - |

| Alpha-Carbon (α-CH) | 4.0 - 4.5 (m) | 50 - 55 |

| Acetyl Methyl (CH₃) | 1.9 - 2.1 (s) | 22 - 25 |

| Beta-Methylene (β-CH₂) | 1.5 - 1.9 (m) | 35 - 40 |

| Cyclopropyl Methine (γ-CH) | 0.5 - 1.0 (m) | 10 - 15 |

| Cyclopropyl Methylene (δ-CH₂) | 0.3 - 0.7 (m) | 3 - 8 |

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and amide moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Alkyl/Cyclopropyl | C-H stretch | 2850 - 3050 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | C=O stretch (Amide I) | 1640 - 1660 |

| Amide | N-H bend (Amide II) | 1540 - 1560 |

| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 |

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid phase. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would definitively confirm the connectivity and reveal its preferred conformation in the crystalline state. Key structural features of interest would include the planarity of the amide bond, the precise geometry of the cyclopropyl ring, and the relative orientation of the acetyl, cyclopropyl, and carboxyl groups. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers with neighboring molecules, a common structural motif for carboxylic acids in the solid state. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are essential for complementing experimental data, providing insights into the molecule's properties, energetics, and dynamic behavior that can be difficult to access experimentally.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), are used to model the electronic structure of this compound from first principles. researchgate.netnih.gov These calculations can predict a wide range of molecular properties.

Geometry optimization is a primary application, used to find the lowest energy conformations of the molecule in the gas phase or in a simulated solvent environment. researchgate.net This allows for the study of rotational barriers around single bonds and the relative stability of different conformers. Furthermore, these methods can be used to calculate theoretical vibrational frequencies, which are invaluable for the assignment of experimental IR spectra. rsc.org Similarly, NMR chemical shifts and coupling constants can be predicted, aiding in the interpretation of complex experimental NMR data. Other properties, such as dipole moments, molecular electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO), can also be computed to understand the molecule's reactivity and intermolecular interaction potential. researchgate.net

To investigate the potential of this compound as a biologically active agent, such as an enzyme inhibitor, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. acs.org

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand within the active site of a target protein. nih.gov For this compound, docking studies could be performed against various enzymes where propionic acid derivatives are known to bind. The process involves generating multiple possible binding poses and scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) to identify the most favorable binding mode. This provides a static snapshot of the likely protein-ligand complex.

Database Analysis (e.g., Cambridge Structural Database, Protein Data Bank)

While a specific entry for this compound is not found in the major structural databases, the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) are invaluable resources for understanding the behavior of cyclopropyl-containing molecules.

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. For a molecule like this compound, the CSD would be instrumental in:

Conformational Analysis: The cyclopropyl group imparts significant conformational rigidity. Analysis of similar structures in the CSD can help predict the preferred three-dimensional arrangement of the molecule's atoms.

Intermolecular Interactions: The database can reveal how the acetylamino and carboxylic acid groups, in conjunction with the cyclopropyl ring, participate in hydrogen bonding and other non-covalent interactions in the solid state. This information is crucial for understanding its physical properties and for designing crystal engineering strategies.

The Protein Data Bank (PDB) archives macromolecular structural data. If this compound or its derivatives were identified as ligands for a particular protein target, the PDB would be essential for:

Binding Mode Analysis: By examining the crystal structures of proteins complexed with similar cyclopropyl-containing inhibitors, researchers can hypothesize how this compound might interact with a target's active site. The unique stereoelectronic properties of the cyclopropyl ring can influence binding affinity and selectivity. acs.org

Structure-Based Drug Design: The PDB provides the structural blueprints for rational drug design. Computational chemists can use this information to model the interactions of this compound with a target protein and to design modifications that enhance its binding characteristics.

Biocatalysis and Green Chemistry Approaches in Synthesis

The synthesis of chiral cyclopropane-containing amino acids is a key area where biocatalysis and green chemistry are making significant strides. These approaches offer more sustainable and efficient alternatives to traditional synthetic methods.

Biocatalysis , the use of enzymes to catalyze chemical reactions, provides several advantages for the synthesis of complex molecules like this compound:

High Stereoselectivity: Enzymes can produce a single desired stereoisomer, which is critical for pharmacological activity. For instance, engineered variants of myoglobin (B1173299) have been used for the highly diastereo- and enantioselective construction of cyclopropyl ketones, which are versatile precursors to other cyclopropane-containing compounds. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.

Reduced Environmental Impact: By replacing heavy metal catalysts and organic solvents, biocatalysis aligns with the principles of green chemistry. Reductive amination catalyzed by amino acid dehydrogenases is a promising green alternative for producing cyclopropyl amino acids. mdpi.com

Green chemistry principles are also being applied to the broader synthetic routes for cyclopropane-containing compounds. This includes:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can also reduce waste and improve efficiency. nih.govfrontiersin.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Biocatalysis & Green Chemistry |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution | High intrinsic stereoselectivity |

| Reaction Conditions | Often harsh (high temp., pressure) | Mild (ambient temp., pressure, neutral pH) |

| Solvents | Often hazardous organic solvents | Primarily aqueous media |

| Catalysts | Often precious or toxic metals | Enzymes (biodegradable) |

| Environmental Impact | Higher waste generation | Lower waste, more sustainable |

Development of Novel Cyclopropyl-Containing Scaffolds

The cyclopropyl ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs. nih.govnih.gov Its unique properties, such as conformational rigidity and the ability to modulate electronic properties, make it an attractive component in the design of new therapeutic agents. acs.orgresearchgate.net

Research is actively focused on using cyclopropane-containing amino acids like this compound as building blocks for more complex molecular architectures. Chemoenzymatic strategies are being employed to generate diverse libraries of chiral cyclopropane (B1198618) scaffolds. nih.govnih.gov These strategies combine the high selectivity of enzymatic reactions with the versatility of chemical transformations to create a wide range of novel compounds. nih.gov

The development of these novel scaffolds can lead to:

New Drug Candidates: By incorporating the cyclopropyl moiety into different molecular frameworks, researchers can explore new chemical space and identify compounds with improved pharmacological properties.

Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target. acs.org

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer duration of action for a drug. acs.org

Integration of Artificial Intelligence in Chemical Synthesis and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of chemical synthesis and drug discovery. nih.govnih.govmdpi.com These technologies are being applied to accelerate the design and synthesis of new molecules, including those containing the cyclopropyl group.

In chemical synthesis , AI is being used for:

Retrosynthetic Analysis: AI-powered tools can predict the most efficient synthetic routes to a target molecule by working backward from the final product. atomfair.comchemcopilot.com This can save significant time and resources in the laboratory. atomfair.com These platforms are trained on vast databases of chemical reactions and can often suggest novel and more efficient synthetic pathways than those devised by human chemists. chemcopilot.comarxiv.org

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a desired product.

In drug discovery , AI and ML are contributing to:

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify new potential drug targets.

Virtual Screening: ML models can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of being active against a particular target.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify promising drug candidates early in the discovery process.

Table 2: Applications of AI in the Development of Cyclopropyl-Containing Compounds

| Application Area | AI/ML Tool | Function |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Predicts efficient synthetic routes to novel cyclopropyl derivatives. atomfair.comchemcopilot.com |

| Drug Design | QSAR Models | Predicts biological activity based on chemical structure. |

| Lead Optimization | Generative Models | Designs new cyclopropyl-containing molecules with desired properties. |

| Property Prediction | ADMET Prediction Models | Forecasts the pharmacokinetic and toxicity profiles of new compounds. |

Q & A

Q. How to assess the environmental impact of this compound in wastewater from research laboratories?

Q. What regulatory documentation is required for international shipping of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.